Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the CAS Number: 338761-30-1. It has a molecular weight of 292.27 and its IUPAC name is ethyl 4-[(4-fluoroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18) .Scientific Research Applications
Synthesis and Antibacterial Activities : A study by Cooper et al. (1990) explored the synthesis of a series of compounds, including those with oxazole substituents similar to Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate. These compounds demonstrated significant in vitro antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Biological Activities of Hybrid Molecules : Başoğlu et al. (2013) synthesized molecules containing ethyl piperazine-1-carboxylate, a compound structurally related to this compound. These molecules showed antimicrobial, antilipase, and antiurease activities, suggesting potential for therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Palladium-Catalyzed Functionalization : Verrier et al. (2009) described the direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate, a compound closely related to this compound. This study showcases the versatility of such compounds in organic synthesis (Verrier, Hoarau, & Marsais, 2009).
Synthesis of Chiral Oxazoles : Cox et al. (2003) explored the synthesis of 2-aminoalkyloxazole-4-carboxylate esters, related to the compound , from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. These chiral oxazoles have potential applications in medicinal chemistry (Cox, Prager, & Svensson, 2003).
Expanding Chemical Space of Oxazoles : Slobodyanyuk et al. (2019) demonstrated an efficient approach to synthesize sp3-enriched 4,5-disubstituted oxazoles, closely related to this compound. This work is significant for expanding the chemical space and utility of such oxazoles in synthetic and medicinal chemistry (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWPRRZMDITRKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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